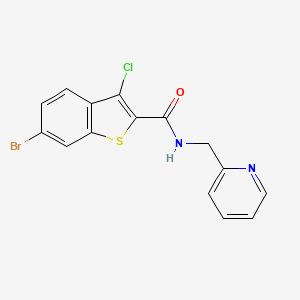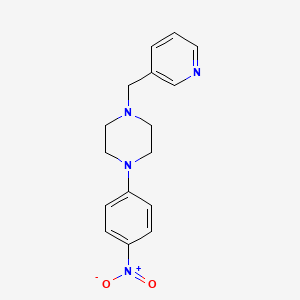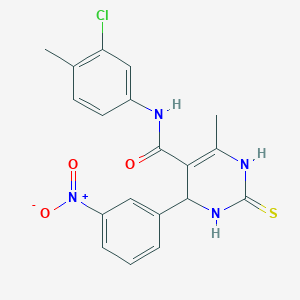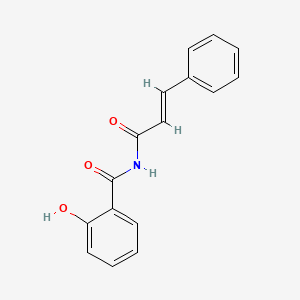
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol, also known as DIME, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a derivative of the widely used drug, ibogaine, which is known for its psychoactive effects. However, DIME is not a psychoactive substance and is being investigated for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters in the brain, including dopamine and serotonin. In addition, this compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound is not a psychoactive substance, which makes it easier to work with in the lab. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are a number of future directions for research on (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol. One area of research is the development of this compound derivatives with improved therapeutic properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties. It has been found to have anti-inflammatory and analgesic properties, as well as neuroprotective properties. While there are still many unanswered questions about the mechanism of action of this compound, its potential applications in scientific research make it a promising area of investigation for the future.
Métodos De Síntesis
The synthesis of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol involves the reaction of 2,3-dimethoxybenzaldehyde with 1-ethyl-1H-imidazole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then further reacted with a suitable acid to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, this compound has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-(1-ethylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-16-9-8-15-14(16)12(17)10-6-5-7-11(18-2)13(10)19-3/h5-9,12,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVGCGDAJCGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=C(C(=CC=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)


![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)
![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)

![1-acetyl-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4890040.png)
![ethyl 3-[2-[2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-5-methoxy-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B4890069.png)
![methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate](/img/structure/B4890072.png)
